Methylmethionine sulfonium chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methiosulfonium chloride can be synthesized through the reaction of DL-methionine with methyl chloride in an aqueous medium. The reaction typically takes place in an autoclave at elevated temperatures and pressures . The general reaction is as follows: [ \text{DL-methionine} + \text{methyl chloride} \rightarrow \text{methiosulfonium chloride} ]
Industrial Production Methods: In industrial settings, methiosulfonium chloride is produced by combining DL-methionine with methyl chloride in large-scale reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting solution is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methiosulfonium chloride undergoes various chemical reactions, including:
Oxidation: Methiosulfonium chloride can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form methionine and other sulfur-containing compounds.
Substitution: Methiosulfonium chloride can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine and other sulfur-containing compounds.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
Methiosulfonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Methiosulfonium chloride is studied for its role in methionine metabolism and its effects on cellular processes.
Mechanism of Action
Methiosulfonium chloride exerts its effects through several mechanisms:
Protective Effects: It helps protect the liver and gastrointestinal mucosa by promoting the repair and regeneration of tissues.
Antioxidant Activity: Methiosulfonium chloride acts as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Antitumor Activity: It has been shown to inhibit the growth of cancer cells by downregulating the expression of tumor-related genes and proteins.
Comparison with Similar Compounds
Methiosulfonium chloride is similar to other methionine derivatives, such as:
S-Methylmethionine:
Methanesulfonyl Chloride: An organosulfur compound used in organic synthesis, but it lacks the biological activity of methiosulfonium chloride.
Uniqueness: Methiosulfonium chloride is unique due to its dual role as a chemical reagent and a biologically active compound. Its protective effects on the liver and gastrointestinal tract, combined with its antioxidant and antitumor activities, make it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGVPKMVGSXPCQ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@@H](C(=O)O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274005 | |
Record name | L-Methylmethionine sulfonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-84-0 | |
Record name | Vitamin U | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylmethionine sulfonium chloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylmethionine chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13250 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Methylmethionine sulfonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-methylmethioninium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.938 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLMETHIONINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9CUR2204U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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